5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position, a pyridin-2-yl group at the 1-position, and a sulfonamide group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridylhydrazine with an appropriate β-ketoester to form the pyrazole ring. The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl) pyrimidine derivatives: These compounds share the pyridin-2-yl group and have shown similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazole ring structure and are known for their enzyme inhibitory activities.
Uniqueness
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H10N4O2S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H2,10,14,15) |
InChI Key |
LARJFMPRBDLWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
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